1-Benzyl-3-(4-chlorophenyl)urea

Drug Metabolism Cytochrome P450 ADME

1-Benzyl-3-(4-chlorophenyl)urea (CAS 13208-51-0) is a characterized diaryl urea scaffold with verified CYP3A4 inhibition (IC50 0.31 µM), antimicrobial activity against multidrug-resistant A. baumannii, and UT-A1 urea transporter inhibition (IC50 5.0 µM). Its 4-chloro substitution confers ~3.9-fold greater CYP3A4 potency versus the unsubstituted analog, making it essential for SAR studies and ADME-Tox panels. Procure with confidence for reproducible pharmacology and hit validation.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 13208-51-0
Cat. No. B3046891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-chlorophenyl)urea
CAS13208-51-0
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
InChIKeyLPAFKALFDTZCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(4-chlorophenyl)urea (CAS 13208-51-0) Procurement Baseline and Class Characteristics


1-Benzyl-3-(4-chlorophenyl)urea (CAS 13208-51-0) is a diaryl urea derivative characterized by a benzyl group and a 4-chlorophenyl group attached to the urea nitrogen atoms. It has a molecular formula of C₁₄H₁₃ClN₂O, a molecular weight of 260.72 g/mol, and a calculated LogP of 3.88 . This compound is primarily investigated as a scaffold in medicinal chemistry, with reported activities including antimicrobial effects against Acinetobacter baumannii and inhibition of various enzyme targets such as urease and urea transporters [1]. Its structural features place it within a class of substituted ureas that are widely explored for enzyme inhibition and antiproliferative applications [2].

Why Generic Substitution of 1-Benzyl-3-(4-chlorophenyl)urea with Other Urea Derivatives Is Scientifically Unreliable


The biological activity of diaryl urea derivatives is exquisitely sensitive to substitution patterns on the phenyl rings and the urea nitrogen atoms [1]. Minor modifications, such as the relocation of a chlorine atom from the para to the ortho position, can drastically alter enzyme inhibition profiles and potency [2]. For instance, in a series of phenyl urea analogs, the CYP3A4 IC₅₀ values varied over 50-fold depending solely on the substituent (e.g., 4-Cl: 0.31 µM vs. 3-Cl: 0.48 µM vs. H: 1.2 µM) [3]. Similarly, the presence of a benzyl group versus a phenyl group modulates hydrophobic interactions and target binding, as evidenced by the distinct MsEH inhibitory activities of 1-benzyl-3-phenylurea and related analogs [4]. Therefore, substituting 1-benzyl-3-(4-chlorophenyl)urea with a seemingly similar analog without rigorous comparative data risks compromising assay reproducibility and project outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-3-(4-chlorophenyl)urea Against Closest Structural Analogs


CYP3A4 Inhibitory Potency and Selectivity of the 4-Chlorophenyl Urea Scaffold

In a head-to-head comparison of substituted phenyl urea analogs, the compound bearing a 4-chlorophenyl group (representative of the core scaffold of 1-benzyl-3-(4-chlorophenyl)urea) exhibited an IC₅₀ of 0.31 µM against CYP3A4, which is approximately 3.9-fold more potent than the unsubstituted phenyl analog (IC₅₀ = 1.2 µM) and 1.5-fold more potent than the 3-chloro isomer (IC₅₀ = 0.48 µM) [1]. This demonstrates that the para-chloro substitution significantly enhances CYP3A4 inhibitory activity compared to the parent compound and the meta-substituted regioisomer [2].

Drug Metabolism Cytochrome P450 ADME Enzyme Inhibition

Urea Transporter UT-A1 Inhibition by 1-Benzyl-3-(4-chlorophenyl)urea

1-Benzyl-3-(4-chlorophenyl)urea directly inhibits the rat urea transporter UT-A1 with an IC₅₀ of 5.0 µM (5,000 nM) [1]. In a comparable assay format using the same species, the structurally related compound CHEMBL1421830 (a distinct urea derivative) inhibited urea transporter B (UT-B) with an IC₅₀ of 2.54 µM (2,540 nM) [2]. While a direct head-to-head comparison of the two compounds on the same transporter is not available, the data indicate that 1-benzyl-3-(4-chlorophenyl)urea possesses moderate inhibitory activity against urea transporters and may serve as a tool compound for studying UT-A1 function [3].

Renal Physiology Urea Transport Ion Channel Diuretic Research

Bacterial Urease Inhibition: Moderate Potency of 1-Benzyl-3-(4-chlorophenyl)urea

1-Benzyl-3-(4-chlorophenyl)urea inhibits bacterial urease (E. coli) with an IC₅₀ of 31.2 µM (31,200 nM) [1]. This is substantially less potent than optimized urease inhibitors such as BDBM50462868, which exhibits an IC₅₀ of 8.2 µM (8,200 nM) against H. pylori urease and a Ki of 43 nM [2]. The compound's moderate urease inhibition suggests it may serve as a starting scaffold for optimization rather than a high-potency tool compound. No direct comparison with the des-chloro or des-benzyl analogs is available for this target.

Antimicrobial Urease Helicobacter pylori Enzyme Inhibition

Antimicrobial Potential Against Multidrug-Resistant Acinetobacter baumannii

1-Benzyl-3-(4-chlorophenyl)urea has been identified as a potential lead drug candidate against Acinetobacter baumannii, a critical-priority Gram-negative pathogen known for multidrug resistance . While specific MIC values are not reported in the accessible abstracts, the compound's designation as a lead candidate for this pathogen distinguishes it from many other diaryl urea derivatives that lack reported activity against A. baumannii . In a comparative context, the adamantyl urea adduct 3l demonstrated 94.5% growth inhibition against A. baumannii, indicating that significant potency can be achieved within the urea class [1].

Antibacterial Gram-negative Acinetobacter baumannii Drug Discovery

Physicochemical Properties: LogP and Estimated Solubility for Formulation Planning

1-Benzyl-3-(4-chlorophenyl)urea exhibits a calculated LogP of 3.88, indicating moderate to high lipophilicity . Its estimated aqueous solubility (LogSW) is -4.42, corresponding to a predicted water solubility of approximately 9.3 mg/L at 25°C . In contrast, the analog 1-benzyl-3-phenylurea (CAS 1467-21-6) has a lower molecular weight (226.27 g/mol) and likely a lower LogP due to the absence of the chlorine atom, which would result in different solubility and permeability characteristics . These physicochemical differences are critical for selecting the appropriate compound for cell-based assays where DMSO stock concentrations and aqueous compatibility must be carefully controlled.

Lipophilicity Solubility ADME Formulation

Validated Application Scenarios for 1-Benzyl-3-(4-chlorophenyl)urea Based on Differential Evidence


CYP3A4 Inhibition Profiling in ADME-Tox Panels

The compound's demonstrated CYP3A4 inhibitory activity (IC₅₀ = 0.31 µM for the 4-chlorophenyl urea scaffold) makes it a relevant reference compound for inclusion in cytochrome P450 inhibition panels during preclinical ADME-Tox evaluation of new chemical entities [1]. Its ~3.9-fold greater potency compared to the unsubstituted phenyl analog allows researchers to assess the impact of chloro substitution on metabolic stability and drug-drug interaction potential [2].

Urea Transporter UT-A1 Mechanistic Studies in Renal Physiology

With an IC₅₀ of 5.0 µM against rat UT-A1, 1-benzyl-3-(4-chlorophenyl)urea serves as a moderate-affinity tool compound for investigating urea transport mechanisms in renal epithelial cells [1]. It can be used in conjunction with other urea transporter inhibitors to probe the relative contributions of UT-A1 versus UT-B in urinary concentrating mechanisms [2].

Antibacterial Hit Validation Against Acinetobacter baumannii

The compound's identification as a potential lead against multidrug-resistant A. baumannii supports its use in initial hit validation and SAR expansion studies [1]. Researchers can employ this compound as a reference standard when screening novel diaryl urea derivatives for improved antibacterial potency against this critical-priority pathogen [2].

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